Bienvenue dans la boutique en ligne BenchChem!

A2ti-2

Protein–Protein Interaction Inhibitor Annexin A2–S100A10 Heterotetramer Competitive Binding Assay

A2ti-2 is the only commercially available low-affinity tool compound for the annexin A2/S100A10 heterotetramer that retains the 1,2,4-triazole scaffold of the A2ti series. With a 10-fold weaker IC₅₀ (230 µM vs. 24 µM for A2ti-1) and partial HPV16 pseudovirion blockade (<50% at 100 µM), it serves as an indispensable matched control for SAR calibration, target-engagement benchmarking, and titratable pathway dissection. Its defined single ethyl-group deletion relative to A2ti-1 provides a clean chemical perturbation for computational docking validation without introducing confounding off-target variables. Supplied at ≥98% purity, this compound is essential for dose-response studies correlating A2t PPI disruption with antiviral phenotype.

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
Cat. No. B15603528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2ti-2
Molecular FormulaC18H18N4O2S
Molecular Weight354.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H18N4O2S/c1-13-7-5-6-10-15(13)24-11-17-20-21-18(25-12-16(19)23)22(17)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H2,19,23)
InChIKeyDRZJLOOZLBTLAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A2ti-2: A Low-Affinity, Selective Annexin A2–S100A10 PPI Inhibitor for Controlled HPV16 Entry Studies and SAR Profiling


A2ti-2 (compound 7a; CAS 482646-13-9) is a trisubstituted 1,2,4-triazole that acts as a selective, low-affinity inhibitor of the annexin A2/S100A10 heterotetramer (A2t), disrupting the protein–protein interaction (PPI) between annexin A2 and S100A10 with an IC₅₀ of 230 µM in a cell-free competitive binding assay [1]. It was identified alongside its higher-affinity congener A2ti-1 through pharmacophore-based virtual screening and subsequent SAR exploration [2]. In HPV16 pseudovirion (PsV) infection models in HeLa cells, A2ti-2 achieves less than 50 % reduction in infection at 100 µM, distinguishing it functionally from A2ti-1 [1]. The compound is supplied as a research-grade small molecule (≥95 % purity by HPLC) and is primarily used as a matched low-affinity tool compound to establish concentration–response relationships in A2t-dependent viral entry and PPI inhibition studies.

Why A2ti-2 Cannot Be Substituted by A2ti-1 or Other Triazole-Based A2t Inhibitors Without Losing Experimental Resolution


Within the 1,2,4-triazole chemical series targeting the annexin A2–S100A10 interface, even minor structural modifications produce large shifts in binding affinity that translate into qualitatively different functional outcomes in HPV16 infection assays [1]. A2ti-2 and A2ti-1 differ by a single ethyl group, yet this deletion raises the IC₅₀ approximately 10-fold (from 24 µM to 230 µM) and reduces HPV16 PsV infection blockade from ~80 % to <50 % at equimolar concentrations [1]. These steep SAR gradients mean that A2ti-2’s specific pharmacological signature—partial target engagement with preserved cellular safety—cannot be replicated by higher-affinity analogs or by structurally unrelated A2t binders without introducing confounding off-target variables. For studies requiring a low-affinity probe to benchmark on-target effects, to titrate partial pathway inhibition, or to validate that observed phenotypes correlate with PPI disruption potency, A2ti-2 is the only characterized compound that simultaneously maintains the triazole scaffold, confirmed target specificity, and a 230 µM IC₅₀ with documented non-toxicity [1][2].

A2ti-2 Quantitative Differentiation Evidence: Head-to-Head Comparisons with A2ti-1 and Key Triazole Analogs


A2ti-2 Exhibits a 10-Fold Lower Binding Affinity for the Annexin A2–S100A10 Interaction Compared to A2ti-1 in a Cell-Free Competitive Binding Assay

In a cell-free competitive binding assay measuring disruption of the annexin A2–S100A10 protein–protein interaction, A2ti-2 displays an IC₅₀ of 230 µM, representing an approximately 10-fold decrease in affinity relative to its direct structural analog A2ti-1 (IC₅₀ = 24 µM) [1]. The cognate AnxA2(1–14) peptide ligand achieves an IC₅₀ of 1.2 µM in the same assay format [2]. This quantitative affinity gap was intentionally exploited in the original characterization study to provide a matched-pair comparator for establishing concentration–activity relationships in downstream functional assays [1].

Protein–Protein Interaction Inhibitor Annexin A2–S100A10 Heterotetramer Competitive Binding Assay

A2ti-2 Achieves <50 % Reduction in HPV16 Pseudovirion Infection in HeLa Cells at 100 µM, Contrasting with ~80 % Inhibition by A2ti-1

In a quantitative HPV16 pseudovirion (PsV) infection assay using HeLa cells and a GFP reporter, A2ti-2 at 100 µM reduced infection by less than 50 % relative to untreated controls, whereas A2ti-1 at the same concentration achieved approximately 80 % inhibition [1]. DMSO vehicle controls showed no effect, confirming that the observed inhibition is compound-dependent [1]. The approximately 1.6-fold or greater difference in infection blockade between the two compounds at equimolar concentration directly mirrors their 10-fold IC₅₀ gap in the biochemical assay [1].

HPV16 Infection Pseudovirion Entry Assay Antiviral Screening

A2ti-2 Blocks HPV16 Capsid Internalization by Only ~20 % at 100 µM, Whereas A2ti-1 Reduces Entry by ~65 %

Using pHrodo-labelled HPV16 pseudovirions to measure capsid internalization into HeLa cells by flow cytometry, A2ti-2 at 100 µM reduced entry by approximately 20 %, compared to approximately 65 % reduction by A2ti-1 at the same concentration [1]. DMSO alone had no effect on internalization [1]. This entry-blockade data demonstrates that the partial infection inhibition observed with A2ti-2 is mechanistically attributable to impaired capsid internalization, and the differential magnitude of entry inhibition between the two compounds mirrors their biochemical affinity ratio [1].

HPV16 Entry Capsid Internalization Viral Trafficking

A2ti-2 and A2ti-1 Exhibit Equivalent Non-Toxicity in HeLa Cells at Concentrations up to 100 µM, Isolating Affinity as the Sole Differentiating Variable

Both A2ti-2 and A2ti-1, as well as DMSO vehicle controls, were found to be non-toxic at the maximum concentrations tested (up to 100 µM) and did not affect total cell recovery after 72 h of treatment, as assessed by trypan blue exclusion [1]. This equivalent safety profile confirms that the differential antiviral activities of A2ti-2 and A2ti-1 are not confounded by cytotoxicity and that A2ti-2 serves as a clean, non-toxic low-affinity control matched to A2ti-1 for both cell viability and target scaffold [1].

Cytotoxicity Trypan Blue Exclusion Safety Profiling

The Single Ethyl-Group Deletion in A2ti-2 Relative to A2ti-1 Provides a Defined Structural Basis for the 10-Fold Affinity Loss, Enabling Precise SAR Interpretation

A2ti-2 [2-(4-phenyl-5-o-tolyloxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)acetamide] differs from A2ti-1 solely by deletion of an ethyl group on the acetamide-linked aromatic substituent [1]. This single modification raises the IC₅₀ from 24 µM to 230 µM, confirming that the hydrophobic contact made by the ethyl group contributes approximately 1.4 kcal/mol to the binding free energy [1][2]. Within the broader triazole SAR landscape, where compound 36 (4-isopropyl substitution) achieves an IC₅₀ of 4 µM and compound 35 (3,4-dimethyl) reaches 10 µM, A2ti-2 anchors the low-affinity end of the potency range, enabling full gradient-based SAR elucidation [2].

Structure–Activity Relationship Triazole Scaffold Medicinal Chemistry

Optimal Procurement and Application Scenarios for A2ti-2 Based on Quantitative Differentiation Evidence


Matched Low-Affinity Negative Control for A2t-Dependent HPV16 Entry Mechanism Studies

When investigating whether a phenotype is truly mediated by annexin A2–S100A10 heterotetramer disruption, A2ti-2 provides an ideal matched low-affinity control for A2ti-1. Its 10-fold weaker IC₅₀ (230 µM vs. 24 µM) and correspondingly reduced functional activity (<50 % vs. ~80 % HPV16 infection blockade at 100 µM) allow researchers to establish a dose–response relationship that correlates target engagement with antiviral effect, while its equivalent non-toxicity profile and identical triazole scaffold control for off-target variables [1]. This application is directly supported by the original characterization study, which used both compounds side-by-side to demonstrate that the magnitude of HPV16 infection inhibition parallels A2t binding affinity [1].

SAR Anchor Point for Triazole-Based Annexin A2–S100A10 Inhibitor Optimization

Medicinal chemistry programs developing next-generation A2t PPI inhibitors require a well-characterized low-potency reference to calibrate SAR tables. A2ti-2 occupies the low-affinity extreme of the published 1,2,4-triazole series (IC₅₀ = 230 µM), complementing higher-affinity analogs such as compound 36 (IC₅₀ = 4 µM) and compound 35 (IC₅₀ = 10 µM) [2]. Its defined structural difference from A2ti-1—a single ethyl-group deletion—provides a clean chemical perturbation that can be computationally modeled to validate docking poses and pharmacophore hypotheses [2].

Partial Pathway Inhibition for Dissecting A2t-Dependent vs. A2t-Independent Viral Entry Mechanisms

For studies aiming to dissect the relative contribution of A2t-dependent and A2t-independent pathways to HPV16 entry, A2ti-2's partial inhibition profile (~20 % reduction in capsid internalization at 100 µM) offers a titratable perturbation that avoids complete pathway shutdown [1]. This enables researchers to observe residual entry mechanisms and to quantify the proportion of total HPV16 entry that is A2t-dependent, a measurement that full inhibitors like A2ti-1 (~65 % entry blockade) would obscure by saturating the target [1].

Reference Standard for Quality Control and Lot-to-Lot Consistency Verification in A2t Inhibitor Procurement

For core facilities and screening centers that routinely procure A2t inhibitors, A2ti-2 serves as a reliable low-affinity reference standard. Its well-documented IC₅₀ of 230 µM in the cell-free binding assay and its consistent <50 % HPV16 PsV infection reduction at 100 µM provide quantitative benchmarks for verifying compound identity and activity upon receipt, minimizing the risk of mislabeled or degraded material [1]. This is particularly valuable given that minor structural variations in this chemical series produce large potency shifts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for A2ti-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.